molecular formula C9H15ClO B083957 3-Chloro-1-cyclohexylpropan-1-one CAS No. 13487-73-5

3-Chloro-1-cyclohexylpropan-1-one

Cat. No.: B083957
CAS No.: 13487-73-5
M. Wt: 174.67 g/mol
InChI Key: XMGIRPAJBZYJDE-UHFFFAOYSA-N
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Description

3-Chloro-1-cyclohexylpropan-1-one is a chlorinated ketone derivative featuring a cyclohexyl group attached to a propanone backbone with a chlorine atom at the 3-position. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the cyclohexyl substituent and reactivity influenced by the ketone and chloro groups.

Properties

CAS No.

13487-73-5

Molecular Formula

C9H15ClO

Molecular Weight

174.67 g/mol

IUPAC Name

3-chloro-1-cyclohexylpropan-1-one

InChI

InChI=1S/C9H15ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h8H,1-7H2

InChI Key

XMGIRPAJBZYJDE-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)CCCl

Canonical SMILES

C1CCC(CC1)C(=O)CCCl

Other CAS No.

13487-73-5

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiators include:

  • Cyclohexyl vs.
  • Chlorine Position : The 3-chloro substituent contrasts with compounds like 1,2,3-trichloropropane (), where multiple chlorine atoms increase density and reactivity but may elevate toxicity .

Physicochemical Properties

A comparative analysis of select compounds is summarized below:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C, estimated) Key Features
3-Chloro-1-cyclohexylpropan-1-one C₉H₁₅ClO 174.67 ~250–270 (extrapolated) High lipophilicity, ketone reactivity
1,2,3-Trichloropropane C₃H₅Cl₃ 147.43 156–158 High density (1.54 g/cm³), toxic
2-Chloropropane C₃H₇Cl 78.54 35–37 Volatile, simple alkyl chloride

Notes:

  • The cyclohexyl group in this compound significantly elevates its molecular weight and boiling point compared to smaller chlorinated propanes.
  • Chlorine position influences reactivity: 3-chloro derivatives are less prone to nucleophilic substitution than 1- or 2-chloro isomers due to steric and electronic effects .

Toxicological Considerations

  • Lower Volatility : Reduced inhalation risk compared to volatile chlorinated propanes like 2-chloropropane .
  • Metabolic Pathways : The ketone group may undergo reduction to secondary alcohols, diverging from the detoxification pathways of 1,2,3-trichloropropane (e.g., glutathione conjugation) .

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